3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide
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Overview
Description
3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Substitution on the benzamide core: The benzamide core is functionalized with a nitro group and an isopropyl group through nitration and alkylation reactions, respectively.
Coupling of the oxadiazole and benzamide moieties: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and benzamide fragments, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Reduction of the nitro group: Formation of the corresponding amine.
Substitution reactions: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: The compound could be used in the design of new materials with specific electronic or optical properties.
Biological Research: It may be used as a probe to study biological processes involving the benzamide or oxadiazole moieties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring and nitro group could play crucial roles in these interactions, potentially through hydrogen bonding or electronic effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide: Similar structure with a different substitution pattern.
3-methyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide: Chlorine substitution instead of a methyl group.
Uniqueness
The unique combination of functional groups in 3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-nitro-N-(propan-2-yl)benzamide provides it with distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-methyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-nitro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H22N4O4/c1-13(2)24(21(26)17-9-10-18(25(27)28)15(4)11-17)12-19-22-20(23-29-19)16-7-5-14(3)6-8-16/h5-11,13H,12H2,1-4H3 |
InChI Key |
KOSUWEWNVCOGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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